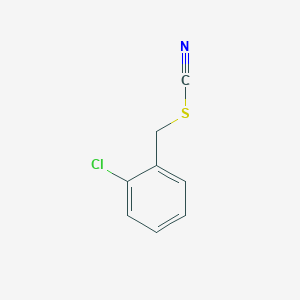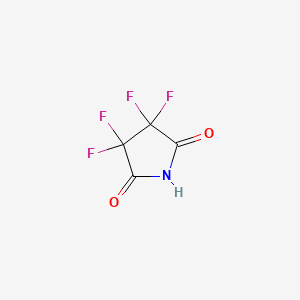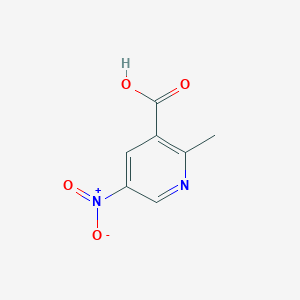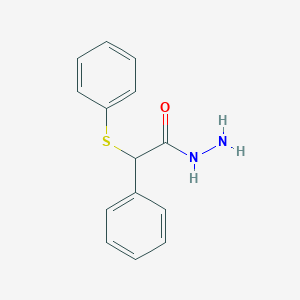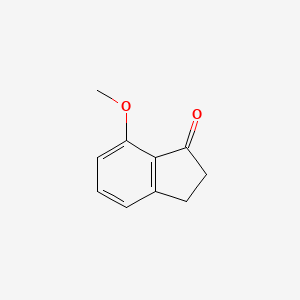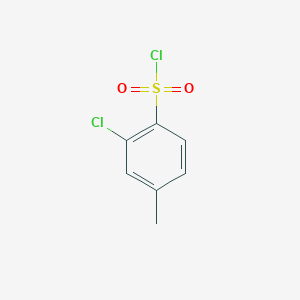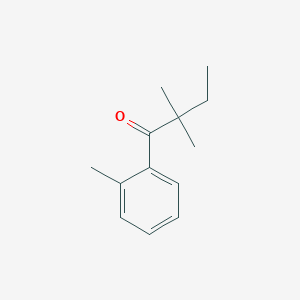
2',2,2-Trimethylbutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’,2,2-Trimethylbutyrophenone” (TMBC) is a chemical compound with the molecular formula C14H20O . It is a yellowish liquid with a characteristic odor. It is commonly used as an intermediate in the synthesis of various organic compounds and also used as a photoinitiator in the printing industry.
Molecular Structure Analysis
The molecular structure of TMBC is represented by the InChI code: 1S/C13H18O/c1-5-13(3,4)12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 . This indicates that the molecule consists of 13 carbon atoms, 18 hydrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
TMBC is a yellowish liquid with a characteristic odor. It has a molecular weight of 190.29 . The compound is clear and colorless in its physical form .Aplicaciones Científicas De Investigación
Chemical Reactivity and Metabolic Pathways
- Chemical Reactivity of Metabolites: A study investigated the reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA, a metabolite of the herbicide 2,4-D, highlighting how such compounds can form covalent adducts with proteins, potentially contributing to toxicity. This research underscores the importance of understanding the metabolic pathways and reactivity of chemical compounds, including those structurally related to 2',2,2-Trimethylbutyrophenone, in biological systems (Li, Grillo, & Benet, 2003).
Synthetic Applications
- Synthesis of Complex Molecules: Research on the synthesis of bipyrroles and thienylpyrroles from donor-acceptor cyclopropanes and 2-cyanoheteroles demonstrates advanced synthetic techniques that could potentially be applied to the synthesis or modification of 2',2,2-Trimethylbutyrophenone derivatives. This highlights the versatility of synthetic organic chemistry in creating complex molecular structures (Yu et al., 2004).
Propiedades
IUPAC Name |
2,2-dimethyl-1-(2-methylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLJAOUWBODIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642416 |
Source


|
| Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2,2-Trimethylbutyrophenone | |
CAS RN |
66390-57-6 |
Source


|
| Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

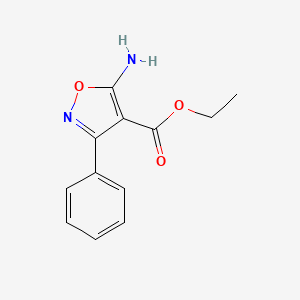
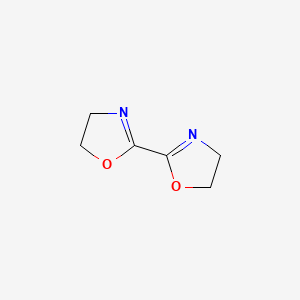
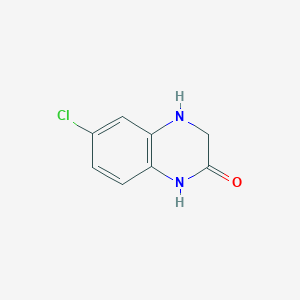
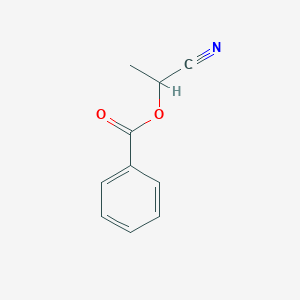
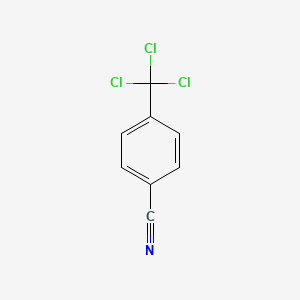
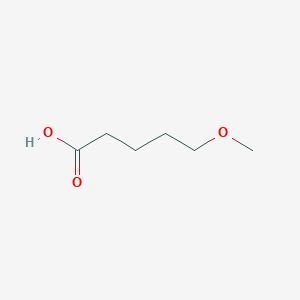
![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)
